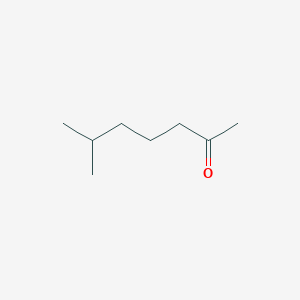
6-Methylheptan-2-one
Overview
Description
6-Methylheptan-2-one, also known as methyl isohexyl ketone, is an organic compound with the molecular formula C8H16O. It is a ketone with a distinct structure characterized by a methyl group attached to the second carbon of a heptane chain. This compound is commonly used in the synthesis of fragrances and as an intermediate in organic synthesis .
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the primary methods for synthesizing this compound involves the aldol condensation of isovaleral and acetone in the presence of a basic substance.
Hydroformylation: Another method involves the hydroformylation of isobutene to form 3-methylbutanal, followed by base-catalyzed aldol condensation with acetone.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by reacting acetone with isovaleraldehyde in the presence of a catalyst containing nickel, cobalt, and zinc oxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 6-methylheptan-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: 6-Methylheptanoic acid.
Reduction: 6-Methylheptan-2-ol.
Substitution: Various substituted ketones depending on the reagents used.
Scientific Research Applications
6-Methylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fragrances.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Methylheptan-2-one involves its interaction with various molecular targets and pathways:
Enzyme Interaction: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Pathways: The compound can participate in metabolic pathways, leading to the formation of various metabolites.
Comparison with Similar Compounds
2-Methyl-6-heptanone: Similar in structure but differs in the position of the methyl group.
6-Methyl-3-heptanone: Another isomer with the methyl group on the third carbon.
Methyl isohexyl ketone: Another name for 6-Methylheptan-2-one.
Uniqueness:
Structural Differences: The position of the methyl group in this compound provides unique chemical properties and reactivity compared to its isomers.
Applications: Its specific structure makes it particularly useful in the synthesis of certain fragrances and as an intermediate in organic synthesis.
Properties
IUPAC Name |
6-methylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLGXGDPPMLJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061302 | |
| Record name | 2-Heptanone, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [IUCLID] | |
| Record name | 6-Methyl-2-heptanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
928-68-7 | |
| Record name | 6-Methyl-2-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isooctanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYL-2-HEPTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptanone, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptanone, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylheptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOOCTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N203Q7UI56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-methylheptan-2-one in food chemistry?
A1: this compound is a volatile organic compound that contributes to the aroma profile of various foods, including melons [] and tobacco []. Its presence and concentration can be indicative of factors such as fruit maturity, processing conditions, and even microbial activity [, ]. For instance, it was found to be a potential marker of cholesterol degradation in thermally processed foods [].
Q2: How is this compound synthesized in a laboratory setting?
A2: Several synthetic routes for this compound have been explored. One method involves a three-step process: (a) hydroformylation of isobutene to 3-methylbutanal, (b) base-catalyzed aldol condensation of 3-methylbutanal with acetone to yield 6-methylhept-3-en-2-one, and (c) hydrogenation of 6-methylhept-3-en-2-one []. Another approach utilizes a Wittig-Horner reaction in the synthesis of an inhibitor for 2,3-oxidosqualene cyclase [].
Q3: Can you elaborate on the role of this compound in the synthesis of other important compounds?
A3: this compound serves as a key intermediate in the production of various compounds with applications in different industries. For instance, it can be used to synthesize isophytol, tetrahydrolinalool, and dihydrogeraniol, which are valuable fragrances and flavoring agents []. It also acts as a starting material in the multi-step synthesis of the C1-C7 fragment of Didemnaketal A, a marine natural product with HIV-1 protease inhibitory activity [, ].
Q4: Are there any studies exploring the biological activity of this compound?
A4: Yes, research suggests that this compound, alongside other volatile organic compounds, exhibits antifungal properties. A study identified it as one of the active compounds produced by two strains of Nocardiopsis alba that demonstrated antifungal activity against Ganoderma boninense, a pathogenic fungus affecting oil palm trees [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H16O. Its molecular weight is 128.21 g/mol.
Q6: Are there any known structural analogs of this compound with biological activity?
A6: Yes, 4-(2′-methoxy-5′-methylphenyl)-6-methylheptan-2-one, a seco-sesquiterpene structural analog of sesquichamaenol and himasecolone, has been synthesized []. While its specific biological activity is not elaborated on in the provided abstract, its structural similarity to naturally occurring terpenoids suggests potential biological relevance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
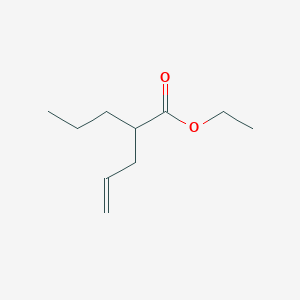
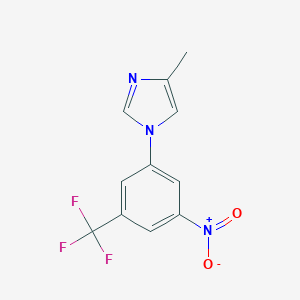

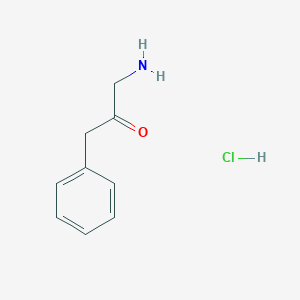
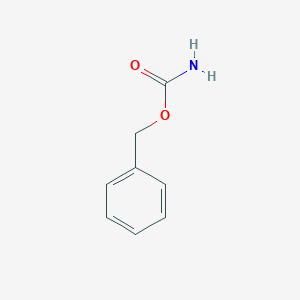
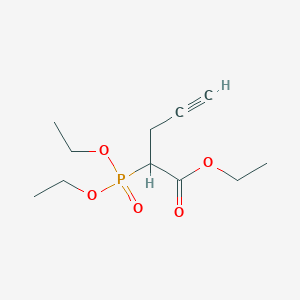
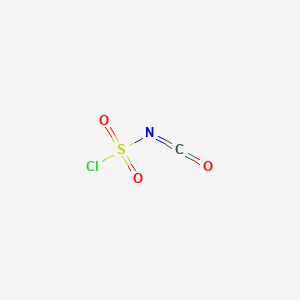
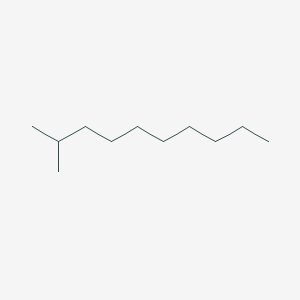
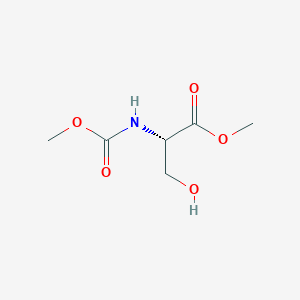
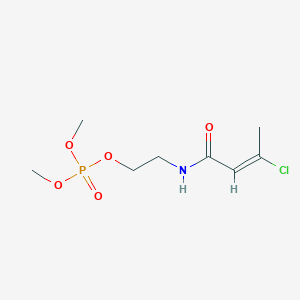
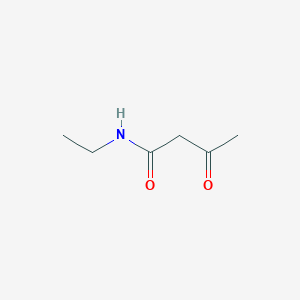
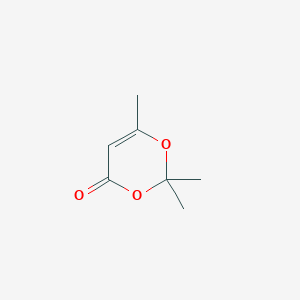

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B42176.png)
